JAMI1001A
Overview
Description
JAMI1001A is a positive allosteric modulator of AMPA receptor.
Biological Activity
JAMI1001A is a novel compound identified as a positive allosteric modulator of the AMPA receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on receptor modulation, and potential therapeutic applications.
This compound interacts with the AMPA receptor's allosteric site, influencing its deactivation and desensitization processes. The compound has been shown to slow down channel deactivation by approximately 1.5-fold for both flip and flop isoforms of the GluA2 receptor, indicating a lack of isoform selectivity that may enhance its physiological relevance across different neuronal populations .
Key Findings:
- Deactivation Modulation : this compound effectively slows the deactivation of AMPA receptors, which is critical for maintaining synaptic transmission during high-frequency stimulation.
- Desensitization Inhibition : The compound significantly inhibits desensitization in both isoforms, suggesting its potential to enhance synaptic efficacy during prolonged glutamate exposure .
Biological Evaluation
The biological evaluation of this compound has revealed several promising attributes:
- Neuroprotective Effects : By modulating AMPA receptor activity, this compound may offer neuroprotective benefits in conditions characterized by excitotoxicity.
- Potential in Cognitive Disorders : Given its effects on synaptic plasticity, this compound could be explored as a therapeutic agent for cognitive disorders such as Alzheimer's disease and schizophrenia.
Case Studies and Research Findings
Several studies have investigated the effects of this compound on AMPA receptors:
- Functional Analysis : A study demonstrated that this compound enhanced the current responses in HEK293 cells expressing GluA2 receptors under glutamate stimulation. The modulation was consistent across different experimental setups, reinforcing its efficacy as an allosteric modulator .
- Structural Insights : Structural modeling indicated that this compound's interactions with specific amino acids in the receptor binding site contributed to its unique modulation profile. The absence of aromatic rings that typically stabilize other modulators suggests a novel mechanism by which this compound operates .
Comparative Analysis with Other Modulators
Compound | Modulation Type | Isoform Selectivity | Efficacy on Deactivation | Efficacy on Desensitization |
---|---|---|---|---|
This compound | Positive Allosteric | None | 1.5-fold slowing | Significant inhibition |
CX614 | Positive Allosteric | Flop selective | Moderate | Minimal |
Aniracetam | Positive Allosteric | Flip selective | High | Moderate |
Properties
IUPAC Name |
2-[[2-[4-(hydroxymethyl)-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O3S/c17-16(18,19)13-8(7-24)5-23(22-13)6-11(25)21-15-12(14(20)26)9-3-1-2-4-10(9)27-15/h5,24H,1-4,6-7H2,(H2,20,26)(H,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRBZBGNPZBNLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C=C(C(=N3)C(F)(F)F)CO)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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